Phenyl buta-2,3-dienoate
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Overview
Description
Phenyl buta-2,3-dienoate is an organic compound characterized by the presence of a phenyl group attached to a buta-2,3-dienoate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various synthetic applications.
Preparation Methods
Phenyl buta-2,3-dienoate can be synthesized through several methods. One common approach involves the phosphine-catalyzed cycloaddition of buta-2,3-dienoates with other compounds. For instance, the reaction of ethyl buta-2,3-dienoate with phenyl groups in the presence of phosphine catalysts can yield this compound . Industrial production methods often involve similar catalytic processes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Phenyl buta-2,3-dienoate undergoes various chemical reactions, including cycloaddition, oxidation, and substitution reactions. In the presence of phosphine catalysts, it can participate in [3 + 2] cycloaddition reactions with electrophiles, leading to the formation of highly functionalized carbo- and heterocycles . Common reagents used in these reactions include phosphines and electron-deficient alkenes.
Scientific Research Applications
Phenyl buta-2,3-dienoate has found applications in several scientific research fields. In chemistry, it is used as a building block for the synthesis of various cyclic compounds through cycloaddition reactions . In biology and medicine, its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities . Additionally, in the industrial sector, this compound is utilized in the production of advanced materials and polymers due to its reactive nature and ability to form complex structures .
Mechanism of Action
The mechanism of action of phenyl buta-2,3-dienoate primarily involves its reactivity in cycloaddition reactions. The compound acts as a 1,3-dipole in the presence of phosphine catalysts, facilitating the formation of cyclic structures through [3 + 2] cycloaddition . The generation of the 1,3-dipole is a key step in these reactions, and the presence of electron-withdrawing groups in the allene moiety enhances the reactivity and stability of the intermediate species .
Comparison with Similar Compounds
Phenyl buta-2,3-dienoate can be compared with other similar compounds such as ethyl buta-2,3-dienoate and tert-butyl buta-2,3-dienoate. While these compounds share the buta-2,3-dienoate core, the presence of different substituents (phenyl, ethyl, tert-butyl) imparts unique reactivity and applications. For example, this compound is particularly useful in the synthesis of complex cyclic structures due to the stabilizing effect of the phenyl group .
Properties
CAS No. |
102690-46-0 |
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Molecular Formula |
C10H8O2 |
Molecular Weight |
160.17 g/mol |
InChI |
InChI=1S/C10H8O2/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-8H,1H2 |
InChI Key |
CPYBXSHIXXYEPA-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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